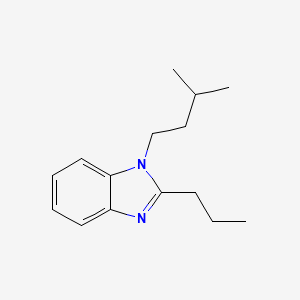![molecular formula C19H22ClNO3 B6023631 (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6023631.png)
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. The compound may also interact with other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. The compound has also been shown to have anxiolytic and anti-depressant effects. However, the long-term effects of the compound on the brain and other physiological systems are not fully understood.
実験室実験の利点と制限
One of the main advantages of using (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone in lab experiments is its high potency and selectivity. The compound is highly specific for the dopamine and serotonin receptors, making it an ideal tool compound for studying these systems. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in experiments.
将来の方向性
There are several future directions for research on (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone. One area of research is the development of new compounds that are more potent and selective than the current compound. Another area of research is the investigation of the long-term effects of the compound on the brain and other physiological systems. Additionally, the compound could be used to investigate the role of neurotransmitters in various disease states, such as depression, anxiety, and addiction.
合成法
The synthesis of (3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone involves the reaction of 3-chlorophenylmagnesium bromide with 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinone in the presence of a palladium catalyst. The reaction takes place under controlled conditions to ensure the formation of the desired product. The yield of the synthesis method is high, and the compound can be easily purified using standard laboratory techniques.
科学的研究の応用
(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone has several potential applications in scientific research. It is commonly used as a tool compound to investigate the mechanism of action of various receptors and enzymes. The compound is also used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.
特性
IUPAC Name |
(3-chlorophenyl)-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-13-18-8-7-17(24-18)12-21-9-3-5-15(11-21)19(22)14-4-2-6-16(20)10-14/h2,4,6-8,10,15H,3,5,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYJJYMNHKRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6023558.png)
![N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6023566.png)

![7-(3-methoxybenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023576.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![{4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B6023607.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)
![3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B6023632.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)